3-Azetidinyl Cyclobutanecarboxylate refers to a class of compounds featuring an azetidine ring attached to the 3-position of a cyclobutanecarboxylic acid ester. Specifically, methyl rel-(1R,2S,3S)-2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutanecarboxylate [] and its diastereomer methyl rel-(1R,2R,3S)-2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutanecarboxylate [] are examples of this structural motif. These compounds are classified as cyclobutane-type norlignans [], belonging to a larger group of natural products with diverse biological activities.
Azetidin-3-yl cyclobutanecarboxylate can be classified as a derivative of azetidine and cyclobutane. It is of interest due to its biological activities, especially as a Janus kinase (JAK) inhibitor, which has implications in treating inflammatory and autoimmune diseases, as well as cancer . The compound's classification falls under heterocyclic compounds, specifically nitrogen-containing heterocycles.
The synthesis of azetidin-3-yl cyclobutanecarboxylate can be achieved through several methods, primarily involving the Horner-Wadsworth-Emmons reaction, which is a common strategy for forming alkenes from aldehydes and ketones using phosphonate esters. Recent studies have shown the preparation of various azetidine derivatives through reactions involving azetidin-3-one and cyclobutane derivatives .
The molecular structure of azetidin-3-yl cyclobutanecarboxylate consists of an azetidine ring fused with a cyclobutane moiety and a carboxylate group. Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly used to confirm the structure and purity of synthesized compounds .
Azetidin-3-yl cyclobutanecarboxylate can undergo various chemical reactions that are crucial for its functionalization:
These reactions are essential for developing derivatives with enhanced pharmacological properties.
The mechanism of action for azetidin-3-yl cyclobutanecarboxylate as a JAK inhibitor involves the inhibition of JAK pathways that are critical in cell signaling related to immune responses and inflammation. By blocking these pathways, the compound can potentially reduce the symptoms associated with autoimmune diseases.
Data supporting these mechanisms often come from in vitro assays that measure enzyme activity in the presence of the compound.
The physical properties of azetidin-3-yl cyclobutanecarboxylate include:
Chemical properties include reactivity patterns typical for both azetidines and carboxylic acids, such as susceptibility to hydrolysis or esterification under acidic or basic conditions.
Azetidin-3-yl cyclobutanecarboxylate has several promising applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: